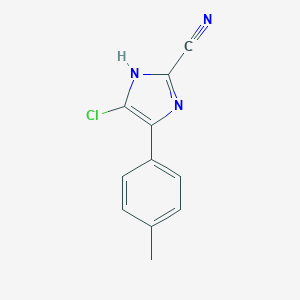

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-7-2-4-8(5-3-7)10-11(12)15-9(6-13)14-10/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLIZUWPYRQFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NC(=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869646 | |

| Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120118-14-1 | |

| Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120118-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120118141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8BF21M04D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1), a key intermediate in the production of the fungicide cyazofamid and a versatile building block in medicinal chemistry.[1][2] This document details various synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate understanding for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with a molecular formula of C₁₁H₈ClN₃.[3][4] Its structure, featuring an imidazole ring substituted with chloro, p-tolyl, and cyano groups, makes it a valuable precursor for creating more complex molecules through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[5]

| Property | Value | Reference |

| CAS Number | 120118-14-1 | [5] |

| Molecular Formula | C₁₁H₈ClN₃ | [3][4] |

| Molecular Weight | 217.66 g/mol | [3] |

| IUPAC Name | 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | [6][7] |

| Appearance | White to Off-White Solid | [2] |

| Purity | Typically ≥97% | [3] |

| Boiling Point | 410.9±37.0 °C (Predicted) | [2] |

| Density | 1.36±0.1 g/cm³ (Predicted) | [2] |

| pKa | 6.74±0.10 (Predicted) | [2] |

Synthetic Methodologies

The synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile can be achieved through several routes. The most common strategies involve the construction of the imidazole ring followed by chlorination and cyanation, or the direct chlorination of a pre-synthesized imidazole precursor.

Route 1: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile This is a direct and widely used approach where the non-chlorinated precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile, is treated with a suitable chlorinating agent. This precursor is an important intermediate for the fungicide cyazofamid.[1]

Route 2: Multi-step Synthesis from 1-(p-tolyl)-2-aminoethanone A more complex pathway involves building the imidazole ring from acyclic precursors. This method provides flexibility but requires multiple steps, including cyclization, oximation, dehydration to form the nitrile group, and a final chlorination step.[4]

Below is a diagram illustrating the general workflow for the direct chlorination approach.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps.

Protocol 1: Synthesis of Precursor 5-(p-tolyl)-1H-imidazole-2-carbonitrile[1]

-

Reaction Setup: In a 5-liter flask, mix 250 g (0.95 mole) of 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime with 750 ml of N,N-dimethylacetamide.

-

Heating: Heat the mixture to 100°C.

-

Addition of Reducing Agent: Add 235 g (1.2 moles) of sodium metabisulfite in portions, maintaining the temperature at 100°C.

-

Reaction Time: Hold the mixture at 100°C for 8 hours.

-

Precipitation: Cool the mixture to room temperature and add 2000 ml of water to precipitate the product.

-

Purification: Filter the solid, wash with water and then toluene, and dry to obtain the crude product.

Protocol 2: Chlorination using Sulfuryl Chloride[1]

-

Reaction Setup: In a 500 ml flask, mix 110 g of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (from Protocol 1) with 55 ml of N,N-dimethylacetamide and 55 ml of acetonitrile.

-

Addition of Chlorinating Agent: Add 86 g of sulfuryl chloride dropwise while maintaining the internal temperature below 25°C.

-

Stirring: After the addition is complete, stir the mixture for an additional hour at 20°C.

-

Neutralization: Neutralize the reaction mass with a 10% sodium hydroxide solution and stir for another hour.

-

Isolation and Purification: Filter the crude product, wash it with water, and re-slurry it in toluene. Filter again and dry in a vacuum oven to yield the final product.

Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)[4]

-

Reaction Setup: Add 27.5 g (0.15 mol) of 2-cyano-4-(p-methylphenyl)-1H-imidazole to a 500 ml three-necked flask.

-

Addition of Reagents: Add 23.5 g (0.20 mol) of N-Chlorosuccinimide (NCS), 1.5 g of azodiisobutyronitrile (AIBN), and 150 ml of hexahydrotoluene.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours.

-

Workup: Evaporate the solvent. Add water and extract with ethyl acetate.

-

Isolation: Isolate the product from the ethyl acetate phase.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen route and reaction conditions. The following tables summarize key quantitative data from cited procedures.

Table 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Purity | Reference |

| 1-hydroxy-4-(p-tolyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime | Sodium metabisulfite | N,N-dimethylacetamide | 100°C | 8 h | ~79% (crude) | 94.6% | [1] |

| 1-hydroxy-4-(p-tolyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime | Sodium bisulfite | N,N-dimethylacetamide / Acetonitrile | 105°C | 4 h | ~80% (crude) | 95.3% | [1] |

Table 2: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

| Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Yield | Purity | Reference |

| 5-(p-tolyl)-1H-imidazole-2-carbonitrile | Sulfuryl Chloride | N,N-dimethylacetamide / Acetonitrile | <25°C | 1 h | 94.5% (calculated) | - | [1] |

| 2-cyano-4-(p-methylphenyl)-1H-imidazole | N-Chlorosuccinimide | Hexahydrotoluene | Reflux | 3 h | 91% | 97.5% | [4] |

Synthesis Pathway Visualization

The following diagram details the multi-step synthesis route starting from 1-(p-tolyl)-2-aminoethanone, as described in patent CN107118160B.

Applications and Further Reactions

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile serves primarily as a synthetic intermediate.[5]

-

Fungicide Synthesis: It is a crucial precursor for cyazofamid, a novel low-toxicity fungicide.[1][4]

-

Medicinal Chemistry: The compound's structure is a scaffold for developing molecules with potential therapeutic activities, including antitumor and antibacterial properties.[5] It is a candidate for synthesizing kinase inhibitors and other biologically active small molecules.[5]

-

Material Science: It is also explored in the development of materials with specific electronic and optical properties.[5][8]

The chloro and cyano groups provide reactive sites for further functionalization, allowing for the creation of a diverse library of imidazole derivatives for screening in drug discovery and materials science.

References

- 1. patents.justia.com [patents.justia.com]

- 2. 4-Chlor-2-cyano-5-(4-methylphenyl)imidazol | 120118-14-1 [chemicalbook.com]

- 3. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile [cymitquimica.com]

- 4. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]

- 5. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]

- 6. 4-chloro-5-p-tolylimidazole-2-carbonitrile [sitem.herts.ac.uk]

- 7. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | C11H8ClN3 | CID 10910992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and agrochemical research.[1][2] Its unique molecular structure, featuring an imidazole core substituted with a chloro group, a p-tolyl group, and a carbonitrile moiety, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and fungicides.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological activities of this compound.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈ClN₃ | [2] |

| Molecular Weight | 217.65 g/mol | [1] |

| CAS Number | 120118-14-1 | [1] |

| IUPAC Name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Purity | ≥97% (commercially available) | [3] |

| Solubility | Low solubility in water; soluble in organic solvents like dichloromethane and chloroform. | N/A |

Synthesis and Purification

Several synthetic routes to 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile have been reported, primarily involving the construction of the imidazole ring followed by chlorination and cyanation.

Experimental Protocol 1: From 5-(p-tolyl)-1H-imidazole-2-carbonitrile

This method involves the direct chlorination of a precursor molecule.

Materials:

-

5-(p-tolyl)-1H-imidazole-2-carbonitrile

-

N,N-dimethylacetamide

-

Acetonitrile

-

Sulfuryl chloride (SO₂Cl₂)

-

10% Sodium hydroxide solution

-

Toluene

Procedure:

-

In a 500 ml flask, mix 110 g of 5-(p-tolyl)-1H-imidazole-2-carbonitrile with 55 ml of N,N-dimethylacetamide and 55 ml of acetonitrile.

-

Add 86 g of sulfuryl chloride dropwise to the mixture, ensuring the temperature is maintained below 25°C.

-

After the addition is complete, stir the mixture for an additional hour at 20°C.

-

Neutralize the reaction mass with a 10% sodium hydroxide solution and continue stirring for another hour.

-

Filter the crude product, wash it with water, and then re-slurry in toluene.

-

Filter the product again and dry it in a vacuum oven to obtain 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.[4]

Experimental Protocol 2: Multi-step Synthesis from p-Methylacetophenone

This pathway involves the initial construction of the imidazole ring.

Materials:

-

1-(p-methylphenyl)-2-amino ethyl ketone

-

Cyclizing agent

-

Dehydrating agent

-

Chlorinating reagent (e.g., thionyl chloride)

-

Azodiisobutyronitrile (AIBN)

-

Dichloroethane

Procedure:

-

Synthesize 2-cyano-4-(p-methylphenyl)-1H-imidazole from 1-(p-methylphenyl)-2-amino ethyl ketone through cyclization and dehydration steps.[5]

-

In a 500 ml three-necked flask, add 27.5 g (0.15 mol) of 2-cyano-4-(p-methylphenyl)-1H-imidazole.

-

Add 21.4 g (0.18 mol) of thionyl chloride and 1.5 g of azodiisobutyronitrile (AIBN) to the flask.

-

Add 100 ml of dichloroethane as the solvent.

-

Reflux the reaction mixture for 8 hours.

-

After cooling, add water and extract the product.

-

Concentrate the organic phase to yield 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.[5]

Purification Protocol: Recrystallization

A common method for purifying the final product is recrystallization.

Materials:

-

Crude 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

-

Mixed solvent system (e.g., dichloroethane and 5% sodium hydroxide aqueous solution, or ethyl acetate and 10% sodium hydroxide aqueous solution)

-

10% Hydrochloric acid solution

Procedure:

-

Dissolve the crude product (e.g., 1 kg of 73.7% pure material) in a mixed solvent system (e.g., 7 kg of a 1:10 mass ratio of dichloroethane to 5% sodium hydroxide solution) in a reaction kettle.

-

Heat the mixture to 45°C and stir for 2 hours.

-

Allow the layers to separate while maintaining the temperature.

-

Separate the aqueous layer and slowly cool it to 25°C.

-

Neutralize the aqueous layer by dropwise addition of 10% hydrochloric acid, keeping the temperature below 30°C.

-

A large amount of white solid will precipitate upon neutralization.

-

Filter the solid and dry it to obtain purified 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile with a purity of over 95%.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is reverse-phase HPLC with UV detection.[1][7]

Typical Parameters:

-

Column: C18

-

Mobile Phase: Acetonitrile and water mixture (e.g., 60:40)[6]

Sample Preparation:

-

Prepare a stock solution of the compound in acetonitrile.

-

Dilute the stock solution with the mobile phase to create calibration standards of known concentrations.

-

Filter the sample solutions through a 0.45 µm PTFE filter before injection.[7]

Spectral Data

While specific spectral data from academic literature is limited, typical analytical data can be obtained from commercial suppliers. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the p-tolyl group (aromatic protons and a methyl singlet) and a signal for the N-H proton of the imidazole ring. A patent for a related compound shows aromatic protons in the range of 7.35-7.72 ppm and the methyl singlet at 2.39 ppm in CDCl₃.[6]

-

¹³C NMR: Expected signals would include those for the carbon atoms of the imidazole ring, the tolyl group, and the nitrile carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expected characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole ring, and a sharp C≡N stretching band for the nitrile group.

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (217.65 g/mol ). Due to the presence of a chlorine atom, an M+2 isotope peak with an intensity of approximately one-third of the M+ peak is also expected.

Biological Activity and Signaling Pathways

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is recognized as a metabolite of the fungicide cyazofamid and exhibits antifungal properties.[2] Its biological activity is believed to stem from two primary mechanisms of action common to imidazole-based compounds.

Inhibition of Mitochondrial Respiration

As a derivative of cyazofamid, this compound is expected to inhibit the mitochondrial respiratory chain, a key process for energy production in fungal cells. The target is Complex III (cytochrome bc1 complex) of the electron transport chain. The compound likely binds to the Qi (quinone-inside) site of Complex III, blocking electron transfer and thereby inhibiting ATP synthesis. This disruption of cellular respiration leads to cell death.

Caption: Inhibition of Mitochondrial Respiration Pathway.

Inhibition of Ergosterol Biosynthesis

Imidazole derivatives are a well-known class of antifungal agents that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] They act by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Caption: Inhibition of Ergosterol Biosynthesis Pathway.

Conclusion

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a compound of significant interest due to its role as a key intermediate in the synthesis of agrochemicals and its potential applications in drug discovery. Its synthesis is achievable through various established routes, and its purity can be effectively assessed using standard analytical techniques like HPLC. The biological activity of this compound is primarily attributed to its ability to disrupt fundamental cellular processes in fungi, namely mitochondrial respiration and ergosterol biosynthesis. Further research into this and related compounds may lead to the development of more potent and selective therapeutic and agricultural agents.

References

- 1. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]

- 2. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]

- 3. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile [cymitquimica.com]

- 4. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]

- 5. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]

- 6. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

- 8. eurekaselect.com [eurekaselect.com]

In-Depth Technical Guide: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, commonly identified by its CAS number 120118-14-1 and often referred to as CCIM, is a multifaceted heterocyclic organic compound. It serves as a critical synthetic intermediate and is a known major metabolite of the fungicide cyazofamid.[1][2] Its structural backbone, featuring an imidazole ring substituted with chloro, cyano, and p-tolyl groups, makes it a molecule of significant interest in medicinal chemistry and drug discovery.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological activities, and experimental protocols for its study.

Chemical and Physical Properties

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a solid, typically a white or off-white powder, at room temperature with low solubility in water but soluble in common organic solvents.[5]

| Property | Value | Source(s) |

| CAS Number | 120118-14-1 | [3] |

| Molecular Formula | C₁₁H₈ClN₃ | [5] |

| Molecular Weight | 217.65 g/mol | [3] |

| IUPAC Name | 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | [1] |

| Synonyms | CCIM, Cyazofamid-dessulfonamide, 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile | [2][6] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Synthesis and Manufacturing Process

The synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a multi-step process. While various routes have been reported in patent literature, a common and efficient method involves the chlorination of its precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of the immediate precursor and its subsequent chlorination is outlined below, based on patent literature.

Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Precursor) This step often involves a multi-component condensation reaction. For instance, 2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and an oxidizing agent like oxone can be reacted in a suitable solvent such as isopropanol. The reaction is typically conducted under an inert atmosphere at a controlled temperature (e.g., 55°C) for several hours.

Step 2: Chlorination to 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile The precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile, is mixed with a suitable solvent system (e.g., N,N-dimethylacetamide and acetonitrile). A chlorinating agent, such as sulfuryl chloride, is then added dropwise while maintaining the temperature below 25°C. After the addition is complete, the mixture is stirred for an additional hour. The reaction is then neutralized with a base (e.g., 10% sodium hydroxide). The crude product is collected by filtration, washed with water, and can be further purified by re-slurrying in a solvent like toluene, followed by filtration and drying under vacuum.

Biological Activity and Mechanism of Action

The primary biological activity associated with this compound is linked to its role as a metabolite of the fungicide cyazofamid. It is also investigated for its own potential therapeutic properties.

Antifungal Activity: Inhibition of Mitochondrial Respiration

The established mechanism of action for the parent compound, cyazofamid, is the inhibition of the mitochondrial respiratory chain. Specifically, it targets the Qi (ubiquinone reducing) site of the cytochrome bc1 complex (Complex III).[7] This inhibition disrupts the electron transport chain, blocking ATP synthesis and ultimately leading to fungal cell death.[7] As a key metabolite, CCIM is also implicated in this mechanism of action.

References

- 1. 4-chloro-5-p-tolylimidazole-2-carbonitrile [sitem.herts.ac.uk]

- 2. 4-Chlor-2-cyano-5-(4-methylphenyl)imidazol | 120118-14-1 [chemicalbook.com]

- 3. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]

- 4. CAS 120118-14-1: 5-Chloro-4-(4-methylphenyl)-1H-imidazole-… [cymitquimica.com]

- 5. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]

- 6. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | C11H8ClN3 | CID 10910992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Dissipation of Cyazofamid and Its Main Metabolite CCIM during Wine-Making Process - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (referred to as CCIM). This versatile imidazole derivative has demonstrated a range of promising biological effects, including antibacterial, antifungal, and potential antitumor activities. This document collates available quantitative data, details generalized experimental protocols for assessing its bioactivity, and presents key information in a structured format to support further research and development efforts. Notably, CCIM is a known precursor to the fungicide cyazofamid, and its mechanism of action is linked to the inhibition of the mitochondrial cytochrome-bc1 complex (Complex III).

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that has garnered interest in medicinal and agricultural chemistry.[1][2] Its structural features, including the imidazole core, chloro, and cyano groups, make it a valuable scaffold for the synthesis of various bioactive molecules.[1] This guide aims to provide an in-depth technical resource on its established and potential biological activities to facilitate its exploration as a lead compound in drug discovery and agrochemical development.

Biological Activities

CCIM has been investigated for several biological activities, with the most prominent being its antimicrobial and potential anticancer effects.

Antibacterial Activity

CCIM has shown efficacy against both Gram-positive and Gram-negative bacteria. Quantitative data from preliminary studies indicates its potential as an antibacterial agent.

Table 1: Antibacterial Activity of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | Gram-positive | 0.0039 - 0.025 |

| Escherichia coli | Gram-negative | 0.0039 - 0.025 |

Antifungal Activity

Antitumor Activity

Preliminary research suggests that 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile may possess antitumor properties.[1] The proposed mechanism involves the inhibition of specific enzymes and signaling pathways associated with cancer cell proliferation.[1] However, specific quantitative data, such as IC50 values against various cancer cell lines, are not yet widely published. Further investigation is required to fully characterize its anticancer potential.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices for evaluating the biological activity of small molecules.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibacterial agent.

Caption: Workflow for Determining Antibacterial MIC.

Methodology:

-

Preparation of Test Compound: A stock solution of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is prepared in dimethyl sulfoxide (DMSO).

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Broth Microdilution Assay: The assay is performed in a 96-well microtiter plate. The test compound is serially diluted in Mueller-Hinton Broth (MHB).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive controls (broth with bacteria) and negative controls (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antifungal Susceptibility Testing

A similar broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), can be used to determine the MIC against fungal pathogens.

In Vitro Cytotoxicity Assay (Antitumor Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: A Focus on Mitochondrial Respiration

The primary elucidated mechanism of action for the antifungal activity of CCIM and its derivative, cyazofamid, is the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome-bc1 complex).[4] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP, ultimately causing fungal cell death.

Caption: Inhibition of Mitochondrial Complex III by CCIM.

This targeted inhibition of a crucial metabolic pathway highlights the potential for developing selective antifungal agents based on the CCIM scaffold.

Conclusion and Future Directions

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile presents a promising scaffold for the development of new therapeutic and agrochemical agents. Its demonstrated antibacterial activity and the strong evidence for its antifungal mechanism of action warrant further investigation. Future research should focus on:

-

Quantitative Antitumor Studies: Determining the IC50 values of CCIM against a diverse panel of cancer cell lines to better define its anticancer potential.

-

Broad-Spectrum Antifungal Screening: Establishing the MIC values against a wide range of clinically and agriculturally relevant fungal pathogens.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its antitumor activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of CCIM to optimize its potency and selectivity for its various biological targets.

This technical guide provides a solid foundation for researchers to build upon, paving the way for the potential translation of this interesting molecule into valuable applications.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, a key intermediate in the synthesis of the fungicide cyazofamid. This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and purification, and describes analytical methodologies for its characterization. While exhaustive crystallographic and spectroscopic datasets are not publicly available, this guide presents a thorough summary of existing knowledge to support research and development activities.

Molecular Structure and Properties

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, also known by its metabolite code CCIM, is a heterocyclic organic compound with the chemical formula C₁₁H₈ClN₃[1][2]. Its structure features a central imidazole ring substituted with a chloro group, a p-tolyl group, and a carbonitrile group, which contribute to its reactivity and utility as a chemical synthon[1][2].

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | [3] |

| CAS Number | 120118-14-1 | [4] |

| Molecular Formula | C₁₁H₈ClN₃ | [1][2][5] |

| Molecular Weight | 217.65 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like chloroform and DMSO. | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(NC(=N2)C#N)Cl | [3] |

| InChI Key | AHLIZUWPYRQFHY-UHFFFAOYSA-N | [4][5] |

Structural Features and Reactivity

The molecular structure of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile imparts specific reactivity. The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. The carbonitrile group can be hydrolyzed to a carboxylic acid or participate in other transformations. The imidazole ring itself is a stable aromatic system. These features make it a versatile intermediate in organic synthesis[1].

Synthesis and Experimental Protocols

The synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a multi-step process. A common route involves the chlorination of its precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile. A detailed experimental protocol based on patent literature is provided below.

Synthesis of 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile

This protocol describes the chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile using sulfuryl chloride[6].

Materials:

-

5-(p-tolyl)-1H-imidazole-2-carbonitrile

-

N,N-dimethylacetamide

-

Acetonitrile

-

Sulfuryl chloride

-

10% Sodium hydroxide solution

-

Toluene

Procedure:

-

In a 500 ml flask, mix 110 g of 5-(p-tolyl)-1H-imidazole-2-carbonitrile with 55 ml of N,N-dimethylacetamide and 55 ml of acetonitrile.

-

Add 86 g of sulfuryl chloride dropwise to the mixture while maintaining the temperature below 25°C.

-

After the addition is complete, stir the mixture for an additional hour at 20°C.

-

Neutralize the reaction mass with a 10% sodium hydroxide solution and continue stirring for another hour.

-

Filter the crude product, wash it with water, and then re-slurry it in toluene.

-

Filter the product again and dry it in a vacuum oven to obtain 104 g of 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile[6].

Purification

A patented method for the purification of the crude product is as follows:

Materials:

-

Crude 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl)imidazole

-

Alkaline water (e.g., 5-15% sodium hydroxide solution)

-

Organic solvent (e.g., toluene)

-

Dilute hydrochloric acid

Procedure:

-

Add the crude product to a mixed solution of alkaline water and an organic solvent (mass ratio of crude product to mixed solution is 1:4-7, and the mass ratio of alkaline water to organic solvent is 6-10:1).

-

Raise the temperature to 20-50°C and stir for 0.5-2 hours.

-

Separate the aqueous layer and filter it.

-

Cool the aqueous layer to 0-30°C and neutralize with dilute hydrochloric acid to precipitate the purified product.

-

Filter and dry the solid to obtain refined 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl)imidazole[7].

Analytical Characterization

High-performance liquid chromatography (HPLC) is a common technique for the analysis and purity assessment of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

HPLC Method

The following table summarizes the HPLC conditions for the analysis of this compound as described in an EPA report for the analysis of cyazofamid and its metabolites[8].

| Parameter | Value |

| Instrumentation | Reversed-phase HPLC system |

| Detection | UV absorbance at 280 nm |

| Column | BAKERBOND C18 |

| Mobile Phase | Acetonitrile/water (30/70, v/v) for final dilution |

| Sample Preparation | Solid-phase extraction (SPE) followed by concentration and dilution |

Spectroscopic Data

While detailed and assigned spectroscopic data are not widely published, commercial suppliers indicate the availability of NMR, LC-MS, and UPLC data for this compound[9]. Researchers are advised to acquire this data from their respective suppliers or through their own analytical services.

Biological Activity and Applications

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is primarily recognized as a key intermediate in the synthesis of the fungicide cyazofamid[10]. Cyazofamid functions by inhibiting the mitochondrial complex III in Oomycete fungi, thereby disrupting their energy production[11][12].

Some studies suggest that 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile itself may possess antifungal, antitumor, and antibacterial properties, making it a compound of interest for further pharmacological investigation[1][2][4].

Visualizations

Synthetic Pathway to Cyazofamid

The following diagram illustrates the synthetic route from 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile to the final product, cyazofamid.

Caption: Synthetic pathway from the precursor to Cyazofamid.

Analytical Workflow for HPLC Analysis

This diagram outlines the key steps in the analytical workflow for the HPLC analysis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile from a water sample, based on the EPA method[8].

Caption: Workflow for the HPLC analysis of the target compound.

Conclusion

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a molecule of significant interest in the fields of agrochemical and pharmaceutical research due to its role as a key synthetic intermediate and its potential biological activities. This guide has summarized the available technical information on its molecular structure, properties, synthesis, and analysis. Further research to obtain and publish detailed crystallographic and spectroscopic data would be highly beneficial to the scientific community.

References

- 1. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]

- 2. 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 3. 4-chloro-5-p-tolylimidazole-2-carbonitrile [sitem.herts.ac.uk]

- 4. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]

- 5. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile [cymitquimica.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]

- 10. Cyazofamid (Ref: IKF 916) [sitem.herts.ac.uk]

- 11. fsc.go.jp [fsc.go.jp]

- 12. caod.oriprobe.com [caod.oriprobe.com]

Spectroscopic and Synthetic Profile of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the versatile heterocyclic compound, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. This intermediate is of significant interest in medicinal chemistry, serving as a key building block for the synthesis of potential kinase inhibitors, antifungal agents, and other biologically active molecules. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile are presented below. Purity assessment by ¹H and ¹³C NMR is crucial to confirm the absence of unreacted starting materials.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 13.0 - 14.0 | Broad Singlet | 1H | Imidazole N-H |

| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic C-H (ortho to tolyl group) |

| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic C-H (meta to tolyl group) |

| ~ 2.4 | Singlet | 3H | Methyl (CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | Imidazole C-5 |

| ~ 140 - 145 | Aromatic C (ipso, attached to imidazole) |

| ~ 138 - 142 | Aromatic C (ipso, attached to methyl group) |

| ~ 130 - 135 | Imidazole C-4 |

| ~ 129 - 131 | Aromatic C-H |

| ~ 125 - 128 | Aromatic C-H |

| ~ 115 - 120 | Imidazole C-2 |

| ~ 110 - 115 | Nitrile (C≡N) |

| ~ 21 | Methyl (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile are listed below.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Broad | N-H stretch (imidazole) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2240 - 2220 | Sharp, Medium | C≡N stretch (nitrile) |

| ~ 1610 - 1580 | Medium to Strong | C=N and C=C stretch (imidazole and aromatic ring) |

| ~ 1500 - 1400 | Medium to Strong | Aromatic C=C stretch |

| ~ 820 - 800 | Strong | p-substituted benzene C-H bend |

| ~ 750 - 700 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (Molecular Formula: C₁₁H₈ClN₃, Molecular Weight: 217.65 g/mol ), the expected data from an Electron Ionization (EI) mass spectrum is outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 217/219 | High | [M]⁺/ [M+2]⁺ (presence of Chlorine isotope) |

| 191 | Medium | [M - CN]⁺ |

| 182 | Medium | [M - Cl]⁺ |

| 116 | High | [p-tolyl-C≡N]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, adapted from procedures for structurally similar compounds.

Synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

The synthesis of the target compound can be approached through a multi-step process. A plausible synthetic route is outlined below, which involves the formation of an imidazole ring followed by chlorination and cyanation. The synthesis often starts from p-tolyl-substituted precursors and involves cyclization reactions.[2]

Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Intermediate)

A common method for the synthesis of the imidazole ring is through a three-component condensation reaction. This can involve the reaction of 2,2-dichloro-1-(p-tolyl)ethanone with hydroxylamine hydrochloride and a suitable oxidizing agent like oxone in a solvent such as isopropanol. The reaction is typically carried out under an inert atmosphere at a controlled temperature (e.g., 55°C) for several hours.[2]

Step 2: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

The introduction of the chloro group at the 4-position of the imidazole ring can be achieved using a suitable chlorinating agent. Reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile can be employed. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).

Step 3: Work-up and Purification

After completion of the reaction, the mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed. The data is reported as a mass-to-charge ratio (m/z).

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Caption: General workflow for synthesis and characterization.

Proposed Mechanism of Action: Kinase Inhibition

Imidazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a molecule like 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile could inhibit a protein kinase, thereby blocking downstream cellular processes.

Caption: Simplified kinase inhibition signaling pathway.

References

Unlocking the Therapeutic Potential of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, a versatile heterocyclic compound, stands as a promising scaffold in medicinal chemistry. Its unique structural features, including the imidazole core, a chloro substituent, and a carbonitrile group, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its hypothesized anticancer, antimicrobial, and kinase inhibitory activities. This document provides a comprehensive overview of its synthetic routes, detailed hypothetical experimental protocols for biological evaluation, and an exploration of potential molecular targets and signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazole scaffold.

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and biologically active natural products.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a privileged scaffold for targeting a wide array of biological macromolecules.[2] The subject of this guide, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, also known as CCIM, combines the versatile imidazole core with key functional groups that enhance its potential as a pharmacophore or a synthetic intermediate.[3][4] The chloro group can act as a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the carbonitrile group can be a key pharmacophoric element or be transformed into other functional groups.[3][4]

This compound is a known metabolite of the fungicide cyazofamid, which inhibits mitochondrial complex III.[5][6][7] While its primary characterization has been in the context of agrochemical metabolism, its structural alerts and the broader activities of related imidazole derivatives suggest significant, yet underexplored, potential in human therapeutics.[5][8] This guide aims to bridge this knowledge gap by providing a detailed technical overview of its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile can be achieved through several synthetic routes, typically involving the construction of the imidazole ring followed by chlorination and cyanation, or through multicomponent reactions.[3][4]

Synthetic Protocol: Multi-step Synthesis

A common approach involves the initial synthesis of a 5-(p-tolyl)-1H-imidazole precursor, followed by chlorination.[4]

Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

This intermediate can be synthesized via a three-component condensation reaction.[3]

-

Reactants: 2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and oxone.

-

Solvent: Isopropanol.

-

Procedure:

-

To a solution of 2,2-dichloro-1-(p-tolyl)ethanone in isopropanol, add hydroxylamine hydrochloride and oxone.

-

Stir the reaction mixture at 55°C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

The introduction of the chloro group at the 4-position of the imidazole ring can be achieved using a suitable chlorinating agent.

-

Reactants: 5-(p-tolyl)-1H-imidazole-2-carbonitrile and a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride).

-

Solvent: A suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-(p-tolyl)-1H-imidazole-2-carbonitrile in the chosen solvent.

-

Add the chlorinating agent portion-wise at a controlled temperature (e.g., 0-25°C).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated.

-

The final product, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, is purified by recrystallization or column chromatography.

-

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related imidazole derivatives, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents, targeting a variety of mechanisms including enzyme inhibition and disruption of cellular signaling pathways.[9][10][11] Substituted imidazoles have shown potent activity against various cancer cell lines.[9]

Hypothesized Mechanism of Action:

-

Kinase Inhibition: The imidazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[12][13] The tolyl and chloro substituents can be tailored to achieve selectivity for specific kinases.

-

Tubulin Polymerization Inhibition: Several imidazole-containing compounds have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.[9]

-

Cell Culture: Culture human cancer cell lines (e.g., T24 urothelial carcinoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in DMSO. Dilute the stock solution to various concentrations in the culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Data for Structurally Related Imidazole Derivatives:

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Kim-161 (substituted imidazole) | T24 (urothelial carcinoma) | 56.11 | [9] |

| Kim-111 (substituted imidazole) | T24 (urothelial carcinoma) | 67.29 | [9] |

| Compound 21 (benzimidazole-cinnamide) | A549 (lung cancer) | 0.29 | [11] |

| Compound 35 (2-phenyl benzimidazole) | MCF-7 (breast cancer) | 3.37 | [11] |

Antimicrobial Activity

Imidazole derivatives are well-established as antifungal and antibacterial agents.[2][14][15] The mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.

Hypothesized Mechanism of Action:

-

Inhibition of Ergosterol Biosynthesis (Antifungal): Imidazole antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

-

Inhibition of Bacterial Cell Division: Some imidazole compounds may interfere with bacterial cell wall synthesis or DNA replication.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial activity of a compound.[1]

-

Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Structurally Related Imidazole Derivatives:

The following table provides MIC values for other antimicrobial imidazole derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Substituted Imidazole 15 | S. aureus | Not specified, but activity equivalent to norfloxacin | [15] |

| Substituted Imidazole 26 | Antifungal | Potent activity | [15] |

| SAM3 (imidazole derivative) | Candida spp. | 200 | [16] |

| AM5 (benzimidazole derivative) | Candida spp. | 312.5 | [16] |

Potential Molecular Targets and Signaling Pathways

Given the prevalence of imidazole scaffolds in kinase inhibitors, a plausible avenue for the therapeutic action of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is the modulation of protein kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.[12][13][17]

Receptor Tyrosine Kinase (RTK) Signaling

Many imidazole-based compounds are potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2, which play crucial roles in cell proliferation, survival, and angiogenesis.[12]

Below is a conceptual diagram illustrating a potential mechanism of action through the inhibition of an RTK signaling pathway.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Workflow for Kinase Inhibition Assay

A logical workflow to assess the kinase inhibitory potential of the compound is depicted below.

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Toxicological Profile

As a known metabolite of cyazofamid, some toxicological data for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CCIM) is available. It is reported to be more acutely toxic than its parent compound, cyazofamid.[5][8]

| Compound | Organism | LD₅₀ (Oral) | Reference |

| 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CCIM) | Rat | 324 mg/kg bw | [8] |

| Cyazofamid | Rat | >5000 mg/kg bw | [8] |

This higher acute toxicity warrants careful handling and consideration in the design of any therapeutic agent based on this scaffold. Further toxicological studies, including cytotoxicity against normal human cell lines, are essential.

Conclusion and Future Directions

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile presents a compelling starting point for medicinal chemistry campaigns targeting a range of diseases. Its versatile chemistry allows for the generation of diverse libraries of analogs for structure-activity relationship studies. The preliminary toxicological data, while indicating a need for caution, also underscores its biological activity.

Future research should focus on:

-

Systematic biological screening: Evaluating the compound against a broad panel of cancer cell lines, microbial strains, and kinases to identify lead therapeutic areas.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects.

-

Structure-based drug design: Utilizing computational modeling and X-ray crystallography to design more potent and selective analogs.

-

Pharmacokinetic and in vivo studies: Assessing the drug-like properties and in vivo efficacy of promising derivatives in relevant animal models.

By systematically exploring the medicinal chemistry potential of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, the scientific community can unlock new avenues for the development of novel and effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]

- 4. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]

- 5. The Dissipation of Cyazofamid and Its Main Metabolite CCIM during Wine-Making Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyazofamid (Ref: IKF 916) [sitem.herts.ac.uk]

- 7. Cyazofamid | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

reactivity of the chloro group in 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

An In-depth Technical Guide to the Reactivity of the Chloro Group in 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1) is a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a key synthetic intermediate for various biologically active molecules, including kinase inhibitors and potential anticancer agents.[1] Furthermore, it is a known environmental transformation product of the fungicide Cyazofamid.[2][3] The reactivity of this molecule is dominated by the chloro group at the C4 position of the imidazole ring. This guide provides a detailed examination of the chemical reactivity of this chloro group, focusing on its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, reaction mechanisms, and its biological context are presented to serve as a comprehensive resource for professionals in the field.

Core Reactivity Principles

The chemical behavior of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is largely dictated by the electronic nature of its substituted imidazole core. The chloro group at the C4 position is activated towards displacement due to two primary electronic factors:

-

Aromaticity of the Imidazole Ring: The imidazole ring is an electron-deficient heteroaromatic system. This inherent electron deficiency makes the carbon atoms susceptible to attack by nucleophiles.

-

Inductive Effect of the Cyano Group: The carbonitrile (-C≡N) group at the C2 position is a powerful electron-withdrawing group.[1] It significantly depletes electron density from the imidazole ring, further activating the C4-Cl bond for both nucleophilic attack and oxidative addition in cross-coupling cycles.

The p-tolyl group at C5 provides a hydrophobic element that can be crucial for molecular recognition in biological systems, such as π-π stacking interactions within protein active sites.[1]

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the imidazole ring renders the C4-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction class is a cornerstone for diversifying the imidazole scaffold by introducing a wide range of functional groups.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

Table 1: Potential Nucleophiles for SNAr Reactions

| Nucleophile Class | Example Nucleophile | Reagent Source | Expected Product Functional Group |

| O-Nucleophiles | Alkoxide (RO⁻) | Sodium methoxide (NaOMe) | Ether (-OR) |

| Phenoxide (ArO⁻) | Sodium phenoxide (NaOPh) | Aryl Ether (-OAr) | |

| N-Nucleophiles | Primary Amine (RNH₂) | Aniline, Benzylamine | Secondary Amine (-NHR) |

| Secondary Amine (R₂NH) | Morpholine, Piperidine | Tertiary Amine (-NR₂) | |

| S-Nucleophiles | Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | Thioether (-SR) |

Representative Experimental Protocol: Synthesis of 4-Morpholino-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Note: This is a representative protocol based on standard procedures for SNAr on activated heteroaryl chlorides. Conditions may require optimization.

-

To a solution of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (1.0 mmol, 217.66 g/mol ) in 10 mL of dimethylformamide (DMF), add morpholine (1.2 mmol, 1.2 eq) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the chloro-imidazole with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. This reaction is highly valued for its mild conditions and functional group tolerance. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to release the final product and regenerate the catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[4] This method has largely replaced harsher classical methods for synthesizing aryl amines. The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling

| Reaction | Catalyst (0.5-5 mol%) | Ligand (1-10 mol%) | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-120 |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, BrettPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Representative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Note: This protocol is adapted from general procedures for haloimidazole coupling and may require optimization.[5] Rigorous exclusion of oxygen is critical.

-

In an oven-dried Schlenk flask, combine 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed solvent (e.g., 1,4-dioxane, 5 mL, and water, 1 mL) via syringe.

-

Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

-

After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite, and wash the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the C-C coupled product.

Biological Significance: Link to Cyazofamid and Mechanism of Action

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a known metabolite of Cyazofamid, a potent fungicide used to control oomycete pathogens like Phytophthora infestans (the causative agent of potato late blight).[1][2] The parent compound, Cyazofamid, functions by inhibiting the mitochondrial respiratory chain.

Specifically, Cyazofamid targets the cytochrome bc₁ complex (Complex III) .[6][7] It binds to the Qᵢ (Quinone inside) center of the complex, which blocks electron transfer from ubiquinol to cytochrome c.[8] This disruption halts the production of ATP, the primary energy currency of the cell, leading to pathogen death.[8] While the metabolite itself may have different biological activity, understanding the mechanism of the parent compound provides critical context for its role and potential interactions in biological systems.

Conclusion

The chloro group in 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is an activated and versatile chemical handle. Its reactivity, driven by the electron-deficient nature of the 2-cyano-imidazole core, allows for facile modification through both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. This predictable reactivity makes the compound a valuable building block for generating libraries of complex molecules in drug discovery and agrochemical development. The protocols and mechanisms detailed in this guide provide a foundational framework for researchers aiming to leverage this scaffold in their synthetic programs.

References

- 1. Cyazofamid - Wikipedia [en.wikipedia.org]

- 2. Cyazofamid | C13H13ClN4O2S | CID 9862076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2021246455A1 - Antifungal agent for use in humans - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cyazofamid: A Professional Killer of Downy Mildew [hb-p.com]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

The Pivotal Role of the Carbonitrile Group in 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the carbonitrile group in the chemical properties and biological activity of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CCIM). As a key intermediate in the synthesis of the fungicide cyazofamid and one of its primary metabolites, understanding the contribution of each functional group is critical for the development of new, more effective antifungal agents and other therapeutics. This document details the physicochemical properties conferred by the carbonitrile moiety, its influence on biological activity, and its function as a versatile synthetic handle. Detailed experimental protocols for the synthesis of CCIM and for the evaluation of its antifungal activity are provided, alongside a comparative analysis with its primary metabolites, the corresponding 2-carboxamide and 2-carboxylic acid derivatives.

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, hereafter referred to as CCIM, is a multifaceted imidazole derivative that has garnered significant interest in both agrochemical and medicinal chemistry.[1][2] Its primary claim to notability is its role as a direct precursor to the commercial fungicide cyazofamid, which is highly effective against Oomycete plant pathogens.[1][3] The mode of action of cyazofamid involves the inhibition of the mitochondrial cytochrome-bc1 complex, specifically at the Qi (ubiquinone-reducing) site, thereby disrupting cellular respiration in susceptible fungi.[3][4]

Interestingly, CCIM is also a known environmental transformation product, or metabolite, of cyazofamid.[3] This metabolic pathway also produces the corresponding 2-carboxamide (4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxamide, CCIM-AM) and 2-carboxylic acid (4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxylic acid, CTCA) derivatives through hydrolysis of the carbonitrile group.[3] This metabolic relationship provides a unique opportunity to study the structure-activity relationship (SAR) of the 2-position substituent on the imidazole ring and to specifically elucidate the role of the carbonitrile group.

This guide will dissect the importance of the carbonitrile moiety in CCIM, focusing on its contributions to:

-

Electronic Properties and Reactivity: How the electron-withdrawing nature of the nitrile group influences the imidazole ring and the molecule as a whole.

-